N-methyl-N-(4-oxocycloheptyl)benzamide
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Overview
Description
N-methyl-N-(4-oxocycloheptyl)benzamide is an organic compound with the molecular formula C15H21NO2. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxocycloheptyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamide derivatives .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents and catalysts to enhance the reaction efficiency and yield. The choice of reaction conditions and catalysts can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-oxocycloheptyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-N-(4-oxocycloheptyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-methyl-N-(4-oxocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-oxocycloheptyl)benzamide can be compared with other benzamide derivatives, such as:
- N-methylbenzamide
- N-methoxy-N-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a cycloheptyl ring with an oxo group. This structural feature may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
60723-28-6 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-methyl-N-(4-oxocycloheptyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-16(13-8-5-9-14(17)11-10-13)15(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
YSVIQIOQISDMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC(=O)CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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